(2E)-2-(2,4-dichlorobenzenesulfonyl)-3-{[5-(trifluoromethyl)pyridin-2-yl]amino}prop-2-enenitrile
Description
This compound features a prop-2-enenitrile backbone substituted with a 2,4-dichlorobenzenesulfonyl group and a 5-(trifluoromethyl)pyridin-2-ylamino moiety. The dichlorobenzenesulfonyl group contributes strong electron-withdrawing effects, while the trifluoromethylpyridine moiety enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N3O2S/c16-10-2-3-13(12(17)5-10)26(24,25)11(6-21)8-23-14-4-1-9(7-22-14)15(18,19)20/h1-5,7-8H,(H,22,23)/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXPMCHLVBTSQD-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)/C(=C/NC2=NC=C(C=C2)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2,4-dichlorobenzenesulfonyl)-3-{[5-(trifluoromethyl)pyridin-2-yl]amino}prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 2,4-dichlorophenylsulfonyl group, followed by the introduction of the 5-(trifluoromethyl)pyridin-2-yl group. The final step involves the formation of the prop-2-enenitrile moiety through a series of condensation and elimination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2,4-dichlorobenzenesulfonyl)-3-{[5-(trifluoromethyl)pyridin-2-yl]amino}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
The compound (2E)-2-(2,4-dichlorobenzenesulfonyl)-3-{[5-(trifluoromethyl)pyridin-2-yl]amino}prop-2-enenitrile is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability.
Case Study: Trifluoromethyl Substituents
Research has shown that trifluoromethyl-substituted compounds can inhibit cancer cell proliferation. A study demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting that the trifluoromethyl group contributes to enhanced potency against cancer cells .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial properties. Compounds containing sulfonyl groups have been studied for their ability to inhibit bacterial growth.
Case Study: Sulfonamide Derivatives
A series of sulfonamide derivatives were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The compound's structure allows for interaction with bacterial enzymes, making it a candidate for further development as an antibiotic .
Synthesis of Functional Polymers
The compound can serve as a building block for synthesizing functional polymers. Its unique structure allows for the incorporation of diverse functionalities into polymer matrices.
Data Table: Polymer Properties
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Polymeric Nanocomposites | This compound | High thermal stability and mechanical strength |
| Conductive Polymers | Various conductive monomers | Enhanced electrical conductivity |
Coatings and Adhesives
Due to its chemical stability and resistance to solvents, this compound can be utilized in formulating coatings and adhesives that require durability under harsh conditions.
Case Study: Coating Formulations
A formulation incorporating this compound was tested for use in automotive coatings, showing excellent adhesion and resistance to environmental degradation .
Mechanism of Action
The mechanism of action of (2E)-2-(2,4-dichlorobenzenesulfonyl)-3-{[5-(trifluoromethyl)pyridin-2-yl]amino}prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A : (2Z)-2-(4-Methylbenzenesulfonyl)-3-{[5-(trifluoromethyl)pyridin-2-yl]amino}prop-2-enenitrile (CAS 1025311-37-8)
- Key Differences: Replaces 2,4-dichlorobenzenesulfonyl with 4-methylbenzenesulfonyl.
- Impact: Lower molecular weight (367.35 g/mol vs. ~435 g/mol for the target compound).
Compound B : (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile (CAS 338403-12-6)
- Key Differences: Substitutes benzenesulfonyl and pyridinyl groups with chlorophenyl moieties.
- Impact :
Compound C : (2E)-3-(3-Chloro-5-{4-chloro-2-[2-(2,4-dioxopyrimidin-1-yl)ethoxy]phenoxy}phenyl)prop-2-enenitrile
- Key Differences: Incorporates a pyrimidinone-ether substituent. Additional chloro and oxygen-containing functional groups.
- Impact: Higher molecular weight (444.27 g/mol) due to extended aromatic system.
Physicochemical Properties
Biological Activity
The compound (2E)-2-(2,4-dichlorobenzenesulfonyl)-3-{[5-(trifluoromethyl)pyridin-2-yl]amino}prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, particularly its antimicrobial, cytotoxic, and antioxidant properties.
Chemical Structure and Properties
The compound features a unique structure characterized by a dichlorobenzenesulfonyl moiety and a trifluoromethyl pyridine group, which are known to enhance biological activity through various mechanisms. The molecular formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 386.25 g/mol |
| Chemical Formula | C15H12Cl2F3N3O2S |
| CAS Number | Not available |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyridine and sulfonyl compounds have shown effectiveness against various bacterial strains. A study evaluating the antimicrobial activity of related compounds found that they inhibited the growth of both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| (2E)-2-(2,4-dichlorobenzenesulfonyl)... | Moderate | High |
| Pyridine derivatives | High | Moderate |
| Sulfonamide derivatives | High | High |
Cytotoxic Activity
Cytotoxicity studies have shown that the compound can significantly decrease cell viability in various cancer cell lines. For example, in vitro assays utilizing MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cells demonstrated that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutic agents .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MDA-MB-231 | 15 | Cisplatin |
| HepG-2 | 20 | Doxorubicin |
Antioxidant Activity
The antioxidant potential of the compound was assessed using standard assays such as DPPH and ABTS scavenging methods. Results indicated that it possesses notable antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .
Table 3: Antioxidant Activity Assessment
| Assay Type | IC50 (µM) | Standard |
|---|---|---|
| DPPH Scavenging | 25 | Ascorbic Acid |
| ABTS Scavenging | 30 | Trolox |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with essential enzymes in microbial cells, leading to inhibition of growth.
- DNA Interaction : The trifluoromethyl pyridine moiety may facilitate intercalation or binding to DNA, disrupting replication in cancer cells.
- Oxidative Stress Modulation : The antioxidant properties may stem from the ability to scavenge free radicals, thus protecting cellular components from oxidative damage.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study on various sulfonamide derivatives highlighted the superior efficacy of compounds similar to this compound against resistant bacterial strains .
- Cytotoxicity in Cancer Research : Another investigation demonstrated that the compound significantly reduced cell viability in tumor models compared to control treatments, suggesting its potential as a lead candidate for further development .
Q & A
Basic: What are the recommended synthetic methodologies for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, typically starting with sulfonylation and nucleophilic substitution. Key steps include:
- Sulfonylation : Reacting 2,4-dichlorobenzenesulfonyl chloride with a prop-2-enenitrile precursor under basic conditions (e.g., triethylamine in dry dichloromethane) .
- Amination : Coupling with 5-(trifluoromethyl)pyridin-2-amine using palladium catalysts (e.g., Pd(PPh₃)₄) in DMSO at 80–90°C .
- Yield Optimization : Use anhydrous solvents, inert atmospheres, and real-time monitoring via TLC/HPLC. Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) improves purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO to confirm connectivity of sulfonyl, pyridinyl, and cyano groups. Anomalies in splitting patterns may indicate stereochemical issues .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation pathways .
- X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and WinGX (for visualization) resolves stereochemistry (E/Z configuration) and validates bond lengths/angles .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies (e.g., NMR-indicated tautomers vs. crystallographic rigid structures) require:
- Dynamic NMR Studies : Variable-temperature ¹H NMR to detect equilibrium shifts in solution .
- Computational Validation : DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental spectra .
- Multi-technique corroboration : Pair X-ray data with solid-state NMR or IR spectroscopy to confirm bulk-phase consistency .
Advanced: What strategies are effective for analyzing bioactivity mechanisms, given the compound’s structural complexity?
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on the sulfonyl and trifluoromethyl groups’ electrostatic contributions .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins under physiological buffer conditions .
- Mutagenesis Studies : Replace key residues (e.g., catalytic lysines) in target enzymes to validate binding pockets .
Advanced: How can reaction pathways be optimized to minimize byproducts from competing functional group reactivities?
- Selective Protection/Deprotection : Temporarily block the cyano group using TMSCl during sulfonylation to prevent side reactions .
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to control nucleophilicity of the pyridinyl amine .
- Catalyst Tuning : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for higher coupling efficiency .
Advanced: What analytical approaches are suitable for studying degradation products under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C, then analyze via LC-MS/MS to identify hydrolyzed or oxidized derivatives .
- Stability-Indicating Assays : Use reverse-phase HPLC (C18 column, acetonitrile:water + 0.1% TFA) to quantify intact compound vs. degradants .
- Isotope-Labeling : Synthesize ¹³C-labeled analogs to track metabolic breakdown in vitro .
Advanced: How can researchers address low solubility in aqueous media for in vivo studies?
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the sulfonyl group to enhance bioavailability .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve dispersibility .
- Co-solvent Systems : Use DMSO:water (≤10%) or β-cyclodextrin suspensions for dosing in animal models .
Advanced: What computational tools are recommended for predicting physicochemical properties?
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients, critical for assessing membrane permeability .
- pKa Prediction : Employ MarvinSketch to identify ionizable groups (e.g., pyridinyl nitrogen) and optimize solubility .
- Molecular Dynamics (MD) : Simulate aqueous behavior (GROMACS) to study aggregation tendencies .
Advanced: How should researchers handle discrepancies between in silico and experimental binding data?
- Ensemble Docking : Test multiple protein conformations (from MD simulations) to account for flexibility .
- Binding Free Energy Calculations : Apply MM-PBSA/GBSA methods to refine affinity predictions .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
Advanced: What are the best practices for scaling up synthesis without compromising stereochemical integrity?
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
- In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediate formation in real time .
- Crystallization Control : Seed batches with pure crystals to enforce the desired (2E) configuration during isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
